
2-(2-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
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Descripción general
Descripción
2-(2-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
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Actividad Biológica
2-(2-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C18H19ClN4
- Molecular Weight : 340.82 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrimidine and imidazole exhibit potent anticancer properties. For instance, compounds with similar structures demonstrated significant inhibition against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) .
Table 1: In Vitro Anticancer Activity
Compound ID | Cell Line | IC50 (nM) Mean ± SD |
---|---|---|
7a | MCF-7 | 97 ± 1.7 |
8 | HepG-2 | 85 ± 1.8 |
10 | HCT-116 | 99 ± 2.9 |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The imidazole and pyrimidine moieties are known to influence cell signaling pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : It has been observed that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For example, a study reported the synthesis of several analogs that exhibited varying degrees of inhibition against CDK2, a key regulator in cell cycle progression.
Table 2: CDK Inhibition Data
Compound ID | CDK2/cyclinA2 IC50 (μM) ± SD |
---|---|
Sorafenib | 0.184 ± 0.01 |
Compound A | 0.589 ± 0.033 |
Compound B | 0.336 ± 0.019 |
These findings indicate that modifications to the structure can significantly affect the potency and selectivity of the compounds against specific kinases.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods to confirm the structure of this compound, and how should data inconsistencies be resolved?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For NMR, analyze chemical shifts of the chlorophenyl ring (δ ~7.2–7.6 ppm), pyrimidine protons (δ ~8.6–9.0 ppm), and imidazole NH (δ ~10–12 ppm). IR should confirm C=O (~1650–1700 cm⁻¹) and NH stretches (~3200–3300 cm⁻¹). If discrepancies arise (e.g., unexpected splitting in NMR), cross-validate with High-Resolution Mass Spectrometry (HRMS) and compare with synthetic intermediates .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer: Use a stepwise approach:
React 2-chlorophenylacetic acid with ethylenediamine to form the acetamide backbone.
Introduce the pyrimidinyl-imidazole moiety via nucleophilic substitution or coupling reactions (e.g., using carbodiimides like EDC·HCl, as in ).
Optimize solvent choice (e.g., dichloromethane for low polarity) and base (triethylamine) to minimize side reactions. Monitor purity via HPLC and adjust reaction time/temperature iteratively .
Advanced Research Questions
Q. What computational strategies can predict the compound’s bioactivity and interaction with biological targets?
- Methodological Answer: Perform Density Functional Theory (DFT) calculations to analyze electron distribution (HOMO-LUMO gaps) and Molecular Electrostatic Potential (MESP) for reactivity insights. Dock the compound into target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. How should environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
- Methodological Answer: Follow OECD guidelines:
- Abiotic Degradation: Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ >290 nm).
- Biotic Degradation: Use soil microcosms or activated sludge to measure half-life (t₁/₂) under aerobic/anaerobic conditions.
- Ecotoxicology: Conduct acute toxicity assays on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201). Use LC-MS/MS to quantify degradation products .
Q. What experimental designs are suitable for evaluating the compound’s in vivo efficacy while minimizing confounding variables?
- Methodological Answer: Implement a randomized block design with split-plot factors:
- Main Plots: Dose levels (low, medium, high).
- Subplots: Administration routes (oral, intraperitoneal).
- Controls: Vehicle-only and positive control (e.g., a known bioactive analog). Use ANOVA with post-hoc Tukey tests to analyze dose-response relationships. Include pharmacokinetic parameters (Cₘₐₓ, t₁/₂) for correlation with efficacy .
Q. Data Contradiction Resolution
Q. How to address discrepancies between theoretical (DFT) predictions and experimental bioactivity results?
- Methodological Answer:
Re-optimize the compound’s conformation in the DFT model (e.g., solvation effects, explicit water molecules).
Reassess docking parameters (flexible vs. rigid receptor).
Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Cross-reference with structural analogs (e.g., ) to identify substituent effects .
Q. Structural and Mechanistic Analysis
Q. What crystallographic techniques can elucidate intermolecular interactions in this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K resolves hydrogen bonding (e.g., N–H⋯O/N interactions forming R₂²(10) dimers) and π-π stacking between aromatic rings. Refine data with SHELXL; report dihedral angles between chlorophenyl, imidazole, and pyrimidine rings to assess planarity .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-5-2-1-4-13(14)12-15(24)19-8-10-23-11-9-22-17(23)16-20-6-3-7-21-16/h1-7,9,11H,8,10,12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABASLBAMFQFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C=CN=C2C3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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